molecular formula C18H20N4OS B2497124 3-(2,4-dimethylthiazol-5-yl)-N-(3-phenylpropyl)-1H-pyrazole-5-carboxamide CAS No. 1187634-36-1

3-(2,4-dimethylthiazol-5-yl)-N-(3-phenylpropyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2497124
CAS No.: 1187634-36-1
M. Wt: 340.45
InChI Key: STRAKIRRNVFMFT-UHFFFAOYSA-N
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Description

3-(2,4-dimethylthiazol-5-yl)-N-(3-phenylpropyl)-1H-pyrazole-5-carboxamide, also known as MTT assay, is a widely used method for measuring cell viability and proliferation. This assay is based on the reduction of MTT, a yellow tetrazolium salt, to purple formazan crystals by living cells. The amount of formazan produced is directly proportional to the number of viable cells present in the culture.

Scientific Research Applications

Antibacterial Activity

  • A study focused on analogs of pyrazole-5-one derivatives, including compounds with a thiazole nucleus, showed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds also exhibited cytotoxic activity at non-cytotoxic concentrations (Palkar et al., 2017).

Biological Evaluation for Drug Chemistry

  • Synthesized N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, which are derived from a non-steroidal anti-inflammatory drug, showed potential biological applications. These compounds were screened for their inhibitory potential against various human recombinant alkaline phosphatases and human and rat ecto-5′-nucleotidases (Saeed et al., 2015).

Cannabinoid Receptor Affinity

  • Research on 1-phenyl-5-(1H-pyrrol-1-yl)pyrazole-3-carboxamides, which are structurally similar, revealed insights into cannabinoid hCB1 and hCB2 receptor affinity. Specific substituents on the pyrazole nucleus influenced selectivity for these receptors (Silvestri et al., 2008).

DNA Binding and Cytotoxicity Studies

  • A series of bis-pyrazoles synthesized from 3,5-dimethyl pyrazole were studied for their DNA binding properties and in-vitro cytotoxicity against various cancer cell lines. These compounds showed potential as lead molecules in cancer research (Reddy et al., 2017).

Crystal Structure Analysis

  • Studies involving the crystal structure of similar pyrazole derivatives provided insights into molecular interactions and stability, which are crucial for drug design and development (Prabhuswamy et al., 2016).

Antitumor Activity

  • Pyrimidiopyrazole derivatives were synthesized and demonstrated significant in vitro antitumor activity, highlighting their potential in cancer therapy (Fahim et al., 2019).

Antiallergic Activities

  • A study on 2-alkyl-3,4-dimethylfuro[2,3-c]pyrazole-5-carboxamides revealed their potential antiallergic activities. This highlights the therapeutic potential of pyrazole derivatives in treating allergies (Huang et al., 1994).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2,4-dimethylthiazol-5-yl)-N-(3-phenylpropyl)-1H-pyrazole-5-carboxamide' involves the reaction of 2,4-dimethylthiazole, 3-phenylpropylamine, ethyl acetoacetate, and hydrazine hydrate to form the intermediate compound, which is then reacted with acetic anhydride and ammonium acetate to yield the final product.", "Starting Materials": [ "2,4-dimethylthiazole", "3-phenylpropylamine", "ethyl acetoacetate", "hydrazine hydrate", "acetic anhydride", "ammonium acetate" ], "Reaction": [ "Step 1: 2,4-dimethylthiazole is reacted with ethyl acetoacetate and hydrazine hydrate in ethanol to form the intermediate compound, 3-(2,4-dimethylthiazol-5-yl)-N-(3-phenylpropyl)hydrazine.", "Step 2: The intermediate compound is then reacted with acetic anhydride and ammonium acetate in acetic acid to yield the final product, 3-(2,4-dimethylthiazol-5-yl)-N-(3-phenylpropyl)-1H-pyrazole-5-carboxamide." ] }

1187634-36-1

Molecular Formula

C18H20N4OS

Molecular Weight

340.45

IUPAC Name

5-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(3-phenylpropyl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C18H20N4OS/c1-12-17(24-13(2)20-12)15-11-16(22-21-15)18(23)19-10-6-9-14-7-4-3-5-8-14/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,19,23)(H,21,22)

InChI Key

STRAKIRRNVFMFT-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)C)C2=CC(=NN2)C(=O)NCCCC3=CC=CC=C3

solubility

not available

Origin of Product

United States

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